Cas no 2385661-64-1 (4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine)

4-Methyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 4-position and an amine group at the 5-position. The 3-position is occupied by a 4-(methylsulfanyl)phenyl moiety, enhancing its potential for diverse chemical reactivity and applications in pharmaceutical or agrochemical research. This structure offers opportunities for further functionalization due to the presence of reactive sites, including the amine and sulfur-containing group. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing biologically active compounds, particularly in the development of novel therapeutic agents or crop protection chemicals. The compound's stability and synthetic versatility contribute to its utility in organic and medicinal chemistry.
4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine structure
2385661-64-1 structure
Product Name:4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine
CAS No:2385661-64-1
MF:C11H13N3S
MW:219.306020498276
CID:6318578
PubChem ID:79214799
Update Time:2025-06-08

4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine
    • EN300-1148732
    • AKOS017766682
    • 4-methyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazol-5-amine
    • 2385661-64-1
    • Inchi: 1S/C11H13N3S/c1-7-10(13-14-11(7)12)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14)
    • InChI Key: PNVVVARSYYKNHI-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)C1=C(C)C(N)=NN1

Computed Properties

  • Exact Mass: 219.08301860g/mol
  • Monoisotopic Mass: 219.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80Ų

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Additional information on 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine

Introduction to 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine (CAS No. 2385661-64-1)

4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2385661-64-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyrazole core appended with a phenyl ring substituted with a methylsulfanyl group, making it a structurally intriguing molecule with potential biological activity. The unique arrangement of functional groups in its molecular framework positions it as a candidate for further exploration in drug discovery and development.

The compound's structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This core structure is known for its versatility in medicinal chemistry, often serving as a scaffold for biologically active molecules. In 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine, the pyrazole ring is further modified by the presence of a methyl group at the 4-position and an amine group at the 5-position. Additionally, the phenyl ring attached to the pyrazole is substituted with a methylsulfanyl (methylthio) group at the 3-position, contributing to the compound's distinct chemical and potentially pharmacological properties.

This molecular architecture suggests that 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine may exhibit interactions with biological targets such as enzymes or receptors. The presence of both electron-donating and electron-withdrawing groups in its structure could influence its binding affinity and selectivity, making it a promising candidate for further investigation. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential binding modes of such compounds, providing insights into their mechanism of action.

In the context of contemporary pharmaceutical research, compounds like 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine are being evaluated for their potential therapeutic applications. The pyrazole scaffold, in particular, has been extensively studied for its role in developing drugs targeting various diseases, including inflammation, cancer, and infectious disorders. The substitution patterns present in this compound may enhance its pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.

One area of interest is the compound's potential as an intermediate in synthesizing more complex pharmaceutical agents. The reactive sites on the pyrazole and phenyl rings can be modified or functionalized to create derivatives with enhanced biological activity. For instance, modifications at the 3-position of the phenyl ring could introduce additional binding pockets or improve interactions with specific targets. Such structural modifications are often guided by high-throughput screening data and rational drug design principles.

The methylsulfanyl group in 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amine is particularly noteworthy due to its ability to influence both electronic and steric properties of the molecule. This group can participate in hydrogen bonding or form disulfide bridges, which are important for stabilizing protein-ligand interactions. Such features are often exploited in designing drugs that require precise spatial orientation to achieve optimal efficacy.

Recent studies have highlighted the importance of pyrazole derivatives in developing antiviral and anticancer agents. The structural flexibility of the pyrazole ring allows it to adopt multiple conformations, which can be advantageous for fitting into complex biological targets. Additionally, the presence of nitrogen atoms provides opportunities for coordination with metal ions or other biomolecules, further expanding its potential applications.

The synthesis of 4-methyl-3-4-(methylsulfanyl)phenyl-1H-pyrazol-5-amino involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclizations are commonly employed in constructing such complex molecules. Advances in synthetic methodologies have made it possible to produce these compounds on a larger scale, facilitating their use in preclinical and clinical studies.

In conclusion,4-methyl--(methylsulfanyl)-substituted phenylpyrazol--amine (CAS No. 2385661--64--1) represents an intriguing molecule with potential therapeutic applications. Its unique structural features make it a valuable candidate for further exploration in drug discovery programs targeting various diseases. As research continues to uncover new biological targets and mechanisms of action, this compound may play a significant role in developing next-generation pharmaceutical agents.

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